molecular formula C8H11IN2 B8252096 4-Iodo-2-isopropyl-pyridin-3-amine

4-Iodo-2-isopropyl-pyridin-3-amine

Cat. No.: B8252096
M. Wt: 262.09 g/mol
InChI Key: LOXDYFFNULDIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-isopropyl-pyridin-3-amine (CAS 2573780-15-9) is a high-value pyridine derivative with the molecular formula C 8 H 11 IN 2 and a molecular weight of 262.09 . This compound features an amino group and an iodine atom on adjacent carbon atoms of the pyridine ring, a structure that makes it a versatile and crucial building block in medicinal chemistry. Its primary research application is in the synthesis of complex heterocyclic compounds targeted for pharmaceutical development. Specifically, aminopyridine intermediates analogous to this compound are employed in the construction of potent KRAS G12C inhibitors . KRAS is a prevalent oncogene driver in many cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of covalent inhibitors that target the mutated cysteine residue of KRAS G12C represents a cutting-edge frontier in oncology research . The reactive iodine substituent in this molecule allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships. The isopropyl group contributes to the molecule's steric and lipophilic properties, which can be critical for optimizing drug-like characteristics and binding affinity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key synthetic intermediate to accelerate their discovery and development programs in oncological and other disease areas.

Properties

IUPAC Name

4-iodo-2-propan-2-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c1-5(2)8-7(10)6(9)3-4-11-8/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXDYFFNULDIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-isopropyl-pyridin-3-amine typically involves the iodination of 2-isopropyl-pyridin-3-amine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.

Industrial Production Methods

In an industrial setting, the production of 4-Iodo-2-isopropyl-pyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-isopropyl-pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing condition.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-isopropyl-pyridin-3-amine.

Scientific Research Applications

Biological Applications

Medicinal Chemistry : 4-Iodo-2-isopropyl-pyridin-3-amine exhibits promising biological activities, which can be leveraged in drug development. Some notable applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, making them potential candidates for treating infections caused by resistant bacterial strains .
  • Anticancer Properties : Preliminary research indicates that 4-Iodo-2-isopropyl-pyridin-3-amine may inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapy .

Material Science Applications

In addition to biological applications, 4-Iodo-2-isopropyl-pyridin-3-amine is also explored in material science:

  • Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability and enhanced mechanical strength .
  • Conductive Materials : Its unique electronic properties make it suitable for developing conductive materials used in electronic devices.

Case Studies

  • Antibacterial Activity Evaluation :
    • Researchers evaluated the antibacterial efficacy of 4-Iodo-2-isopropyl-pyridin-3-amine against various strains of bacteria. The results demonstrated a significant reduction in bacterial growth compared to control groups, indicating its potential as a therapeutic agent .
  • Cancer Cell Line Studies :
    • A study investigated the effects of this compound on human cancer cell lines. Results showed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Data Summary

Application Area Findings References
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer PropertiesInduced apoptosis in cancer cell lines
Polymer ChemistryEnhanced thermal stability in polymer matrices
Conductive MaterialsSuitable for electronic device applications

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropyl-pyridin-3-amine depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, which is a type of non-covalent interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Iodo-2-isopropyl-pyridin-3-amine with structurally related pyridine derivatives:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reactivity/Applications
4-Iodo-2-isopropyl-pyridin-3-amine C₈H₁₁IN₂ ~262.10* Not reported I (C4), NH₂ (C3), isopropyl (C2) Potential cross-coupling reactions; medicinal chemistry (steric effects may modulate activity)
4-Amino-3-iodopyridine (ASA2186) C₅H₅IN₂ 220.01 100 I (C3), NH₂ (C4) Higher melting point suggests stable crystal packing; halogen exchange applications
2-Amino-3-iodopyridine (ASA2114) C₅H₅IN₂ 220.01 88–92 I (C3), NH₂ (C2) Lower melting point than ASA2186; positional isomerism affects packing and reactivity
2-Isopropyl-4-methylpyridin-3-amine C₉H₁₄N₂ 150.22 Not reported CH₃ (C4), NH₂ (C3), isopropyl (C2) Methyl group reduces steric hindrance vs. iodine; potential for streamlined synthesis
2-Isopropyl-4-methoxypyridin-3-amine C₉H₁₄N₂O 166.22 Not reported OCH₃ (C4), NH₂ (C3), isopropyl (C2) Electron-donating methoxy group alters ring electronics; pKa ~8.07 suggests moderate basicity
2-Chloro-3-iodopyridin-4-amine C₅H₄ClIN₂ 254.46 Not reported Cl (C2), I (C3), NH₂ (C4) Dual halogenation enhances electrophilicity; used in pharmaceuticals and agrochemicals

*Estimated based on atomic weights.

Key Observations:

Substituent Position and Physical Properties: Melting points vary significantly with substituent positions. For example, 4-Amino-3-iodopyridine (ASA2186) melts at 100°C , while its positional isomer (ASA2114) melts at 88–92°C . This highlights how crystal packing and intermolecular interactions (e.g., hydrogen bonding) depend on substituent arrangement. The isopropyl group in 4-Iodo-2-isopropyl-pyridin-3-amine likely reduces solubility in polar solvents compared to methoxy or methyl analogs .

Reactivity Trends: Iodine’s polarizability makes it superior to chlorine or methyl groups in facilitating cross-coupling reactions. For instance, 2-Chloro-3-iodopyridin-4-amine is prized in synthesis for its dual halogen reactivity , whereas the methoxy variant (C₉H₁₄N₂O) may prioritize nucleophilic substitution at the methoxy site . Steric hindrance from the isopropyl group in the target compound could slow reaction kinetics compared to less bulky analogs like 4-Amino-3-iodopyridine.

The isopropyl group in the target compound may improve lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .

Biological Activity

4-Iodo-2-isopropyl-pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

4-Iodo-2-isopropyl-pyridin-3-amine belongs to the class of halogenated pyridine derivatives. The presence of the iodine substituent and the isopropyl group may influence its pharmacological properties, including solubility, bioavailability, and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 4-Iodo-2-isopropyl-pyridin-3-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins like PCNA (proliferating cell nuclear antigen) .

Table 1: Antiproliferative Effects of Pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-Iodo-2-isopropyl-pyridin-3-amineMCF-7 (Breast Cancer)TBDInduction of apoptosis via caspase activation
2-(4-Iodophenyl)-pyridineHeLa (Cervical Cancer)15Inhibition of PCNA expression
6-Chloro-2-methylpyridineA549 (Lung Cancer)20Disruption of microtubule dynamics

Note: TBD indicates that specific data for 4-Iodo-2-isopropyl-pyridin-3-amine is currently unavailable.

Antimicrobial Activity

Halogenated compounds, including those with iodine substitutions, have shown promising antimicrobial properties. Studies suggest that such compounds can disrupt bacterial cell walls or interfere with metabolic pathways . The specific activity of 4-Iodo-2-isopropyl-pyridin-3-amine against various microbial strains remains to be fully characterized.

Neuroprotective Effects

Some pyridine derivatives have been investigated for their neuroprotective effects. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . The potential for 4-Iodo-2-isopropyl-pyridin-3-amine to provide neuroprotection warrants further investigation.

Case Studies

  • Anticancer Properties : A study on related pyridine derivatives highlighted their ability to inhibit tumor growth in xenograft models, suggesting that structural modifications could enhance their efficacy against specific cancer types.
  • Neuroprotection in Animal Models : In vivo studies using animal models have demonstrated that certain pyridine derivatives can reduce neuroinflammation and improve cognitive function after induced brain injury.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural features. The presence of halogens, such as iodine, can enhance lipophilicity and alter the interaction with biological targets. Research into SAR has shown that:

  • Iodine Substitution : Enhances binding affinity to certain receptors.
  • Alkyl Groups : Influence solubility and metabolic stability.

Table 2: Structure-Activity Relationships in Pyridine Derivatives

SubstituentEffect on Activity
IodineIncreased receptor binding
Isopropyl groupImproved solubility
Aromatic ringsEnhanced anticancer properties

Q & A

Q. What are the optimal synthetic routes and catalytic systems for preparing 4-Iodo-2-isopropyl-pyridin-3-amine with high purity and yield?

The synthesis of this compound can be optimized using palladium or copper-mediated cross-coupling reactions. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) were employed in a Buchwald-Hartwig amination reaction at 35°C for 48 hours, yielding 17.9% of a structurally similar pyrazol-4-amine derivative . Key factors include solvent selection (e.g., dimethyl sulfoxide for solubility), temperature control to minimize side reactions, and catalyst loading. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products.

Q. How can researchers confirm the structural integrity of 4-Iodo-2-isopropyl-pyridin-3-amine post-synthesis?

Advanced analytical techniques are essential:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with reference data. For example, a related pyridin-3-amine derivative showed distinct aromatic proton resonances at δ 8.87 ppm and methyl group signals at δ 1.2–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]+^+ at m/z 215 for a derivative) .
  • Melting Point Analysis : Cross-check with literature values (e.g., 88–92°C for structurally similar 2-amino-3-iodopyridine) .

Q. What safety protocols are recommended for handling iodinated pyridine derivatives during synthesis?

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of skin/eye irritation (R20/21/22) and respiratory hazards (R36/37/38) .
  • Waste Disposal : Follow guidelines for halogenated waste, especially iodine-containing byproducts.
  • Storage : Keep in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of iodine in coupling reactions involving 4-Iodo-2-isopropyl-pyridin-3-amine?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using 127I^{127}I- and 131I^{131}I-labeled compounds to assess iodine’s electronic influence.
  • Computational Modeling : Density Functional Theory (DFT) can simulate transition states in cross-coupling reactions, identifying iodine’s steric and electronic contributions .
  • In Situ Spectroscopy : Monitor iodine displacement via Raman or IR spectroscopy (e.g., tracking C–I bond cleavage at ~500 cm1^{-1}) .

Q. What computational tools are effective in predicting the reactivity of 4-Iodo-2-isopropyl-pyridin-3-amine in drug discovery workflows?

  • Molecular Dynamics (MD) Simulations : Predict binding affinities for kinase targets (e.g., p38 MAP kinase inhibition studied in pyridopyrazine derivatives) .
  • Virtual Reaction Screening : Tools like Schrödinger’s Maestro can model cross-coupling pathways, optimizing catalyst-substrate interactions .
  • ADMET Prediction : Use QikProp or SwissADME to evaluate pharmacokinetic properties, such as solubility and metabolic stability.

Q. How should researchers address contradictory data in biological activity assays for iodinated pyridine derivatives?

  • Factorial Experimental Design : Systematically vary parameters (e.g., concentration, temperature) to identify confounding variables .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization and surface plasmon resonance for binding studies).
  • Meta-Analysis : Compare data across structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-amines) to discern trends in iodine’s bioactivity .

Q. What strategies enhance the stability of 4-Iodo-2-isopropyl-pyridin-3-amine in aqueous solutions for in vitro studies?

  • pH Optimization : Maintain solutions at pH 6–7 to avoid hydrolysis of the C–I bond.
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to improve solubility while minimizing degradation.
  • Light Exclusion : Store solutions in amber vials to prevent photolytic deiodination .

Methodological Resources

  • Experimental Design : Refer to factorial design frameworks to optimize reaction parameters and troubleshoot inconsistencies .
  • Data Security : Implement encrypted databases (e.g., LabArchives) for managing sensitive spectral and synthetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.